molecular formula C9H8O4 B13028922 7,8-Dihydroxychroman-4-one

7,8-Dihydroxychroman-4-one

Cat. No.: B13028922
M. Wt: 180.16 g/mol
InChI Key: ZLJGVZCNHVBEKJ-UHFFFAOYSA-N
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Description

7,8-Dihydroxychroman-4-one is a heterocyclic compound that belongs to the chromanone family. It is characterized by the presence of two hydroxyl groups at the 7th and 8th positions of the chroman-4-one skeleton. This compound is known for its diverse biological activities and is a significant building block in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7,8-Dihydroxychroman-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the Pechmann condensation, where substituted phenols react with cinnamic acid in the presence of polyphosphoric acid . Another method involves the Michael addition of acrylonitrile to phenols, followed by cyclization in the presence of trifluoroacetic acid .

Industrial Production Methods: Industrial production methods for this compound focus on optimizing yield and purity while minimizing environmental impact. The use of environmentally friendly catalysts and solvents is emphasized. For example, the preparation method of 5,7-difluorochroman-4-one avoids high-pollution liquid strong acids and uses mild conditions suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: 7,8-Dihydroxychroman-4-one undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its biological activity or to create derivatives with specific properties.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Halogenation reactions often use reagents like bromine or chlorine under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation can lead to the formation of quinones, while reduction can yield dihydro derivatives .

Comparison with Similar Compounds

Uniqueness: 7,8-Dihydroxychroman-4-one is unique due to its specific hydroxylation pattern, which contributes to its potent antioxidant and therapeutic properties. This distinct structure allows it to interact with different molecular targets compared to other chromanone derivatives .

Properties

Molecular Formula

C9H8O4

Molecular Weight

180.16 g/mol

IUPAC Name

7,8-dihydroxy-2,3-dihydrochromen-4-one

InChI

InChI=1S/C9H8O4/c10-6-3-4-13-9-5(6)1-2-7(11)8(9)12/h1-2,11-12H,3-4H2

InChI Key

ZLJGVZCNHVBEKJ-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(C1=O)C=CC(=C2O)O

Origin of Product

United States

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